(2H-1,3-Benzodioxol-5-yl)methanethiol
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Description
Synthesis Analysis
The synthesis of compounds related to “(2H-1,3-Benzodioxol-5-yl)methanethiol” has been described in the literature . For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “(2H-1,3-Benzodioxol-5-yl)methanethiol” is characterized by the presence of a benzodioxole ring attached to a methanethiol group. The molecule has a molecular weight of 168.21 .Scientific Research Applications
Determination and Characterization of Derivatives
Research on derivatives of (2H-1,3-Benzodioxol-5-yl)methanethiol has led to the determination of cis/trans-isomers and complete 1H and 13C assignments of aryl substituent 1,4-dicarbonyl derivatives. These derivatives were synthesized through a novel and efficient carbon-carbon double-bond-forming reaction, providing valuable insights into the structural characteristics of these compounds (Cui Yan-fang, 2007).
Environmental Applications
A study explored the anti-methanogenic properties of phytochemicals against methyl-coenzyme M reductase, a target protein for methanogenesis. Among the scrutinized compounds, one with a related benzodioxol structure showed high binding energy, indicating potential utility as a methanogenic inhibitor in environmental protection programs (Yuvaraj Dinakarkumar et al., 2021).
Molecular and Structural Analysis
Synthesis and crystal structure analysis of bis(benzo[b]thiophen-2-yl)methane derivatives, closely related to (2H-1,3-Benzodioxol-5-yl)methanethiol, have contributed to understanding the conformation and intermolecular interactions of such compounds. These findings are important for the design and development of new materials and pharmaceuticals (F. Katzsch et al., 2016).
Analytical Chemistry Applications
In analytical chemistry, a sensitive method for quantifying malodorous compounds like hydrogen sulfide and methanethiol was developed. This method uses solid-phase microextraction with concomitant in-fibre derivatisation, showcasing the importance of precise analytical techniques in environmental monitoring and quality control (E. Frérot et al., 2014).
Catalysis Research
Research on the catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts has demonstrated the potential of these catalysts in synthesizing valuable sulfur-containing compounds from simple molecules. Such catalytic processes are critical for the development of new synthetic routes in chemical manufacturing (G. Mul et al., 2003).
properties
IUPAC Name |
1,3-benzodioxol-5-ylmethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDHVNFWLPCUAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562340 |
Source
|
Record name | (2H-1,3-Benzodioxol-5-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H-1,3-Benzodioxol-5-yl)methanethiol | |
CAS RN |
34817-07-7 |
Source
|
Record name | (2H-1,3-Benzodioxol-5-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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